1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole
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Description
Scientific Research Applications
Nonlinear Optical Properties : Pyrazole-based compounds, including those related to 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole, have been synthesized and studied for their photophysical properties. These compounds exhibit significant nonlinear optical properties, which are useful in photonics and telecommunications (Lanke & Sekar, 2016).
Molecular Structure Analysis : Studies have also focused on the molecular structure of pyrazole derivatives through techniques like X-ray diffraction and DFT calculations. Understanding these structures is essential for the development of new materials and drugs (Szlachcic et al., 2020).
Pharmaceutical Industry Applications : 4-Nitrosopyrazoles, a class related to the chemical structure , are widely used in the pharmaceutical industry due to their high reactivity and biological activity. They have potential applications in drug synthesis, particularly as inhibitors and in antitumor treatments (Volkova et al., 2021).
Supramolecular and NMR Spectroscopy Studies : Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which are structurally similar to this compound, has shown interesting supramolecular architectures and NMR spectroscopy profiles. These studies contribute to the field of supramolecular chemistry and material science (Padilla-Martínez et al., 2011).
Synthesis and Reactivity Studies : The reactivity of pyrazole derivatives, including 3,4,5-1H-Trinitropyrazole, has been extensively studied. These compounds react with various agents, providing insights into their potential applications in organic synthesis and materials science (Dalinger et al., 2013).
Antioxidant Activity : Research on Edaravone, a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative, has demonstrated its potential as a free radical scavenger and neuroprotective agent against retinal damage, highlighting its potential application in the treatment of retinal diseases (Inokuchi et al., 2009).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-3-2-4-10(7-9)8-13-6-5-11(12-13)14(15)16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKJKHYRJYXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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